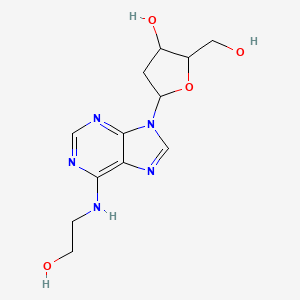

2'-Deoxy-N6-(2-hydroxyethyl)adenosine

Description

BenchChem offers high-quality 2'-Deoxy-N6-(2-hydroxyethyl)adenosine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2'-Deoxy-N6-(2-hydroxyethyl)adenosine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C12H17N5O4 |

|---|---|

Molecular Weight |

295.29 g/mol |

IUPAC Name |

5-[6-(2-hydroxyethylamino)purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol |

InChI |

InChI=1S/C12H17N5O4/c18-2-1-13-11-10-12(15-5-14-11)17(6-16-10)9-3-7(20)8(4-19)21-9/h5-9,18-20H,1-4H2,(H,13,14,15) |

InChI Key |

KIAMDXBTZWMIAM-UHFFFAOYSA-N |

Canonical SMILES |

C1C(C(OC1N2C=NC3=C(N=CN=C32)NCCO)CO)O |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: 2'-Deoxy-N6-(2-hydroxyethyl)adenosine (N6-HE-dA)

This guide serves as a technical deep dive into 2'-Deoxy-N6-(2-hydroxyethyl)adenosine (N6-HE-dA) , a critical DNA adduct used as a biomarker for exposure to alkylating agents like ethylene oxide.

Origin, Detection, and Biological Significance of a Key Genotoxic Biomarker [1]

Executive Summary

2'-Deoxy-N6-(2-hydroxyethyl)adenosine (N6-HE-dA) is a specific DNA lesion formed by the alkylation of the exocyclic amino group (N6) of deoxyadenosine. While less abundant than its guanine counterpart (N7-HE-Gua), N6-HE-dA is chemically stable and possesses significant mutagenic potential. It serves as a definitive biomarker for exposure to Ethylene Oxide (EO) —a potent sterilant and industrial intermediate—and is also generated endogenously via lipid peroxidation and ethylene metabolism. This guide details its chemical origin, historical discovery, analytical quantification via LC-MS/MS, and repair mechanisms.

Chemical Identity & Mechanistic Origin

Structural Characteristics

-

IUPAC Name: N-(9-(2-deoxy-β-D-erythro-pentofuranosyl)-9H-purin-6-yl)-2-aminoethanol

-

Chemical Formula: C₁₂H₁₇N₅O₄[2]

-

Molecular Weight: ~295.29 g/mol

-

Key Feature: The substitution of a hydroxyethyl group (–CH₂CH₂OH) onto the N6-amino nitrogen of the adenine base disrupts Watson-Crick hydrogen bonding, leading to potential base-pairing errors during replication.

Mechanism of Formation

The formation of N6-HE-dA follows an S_N2 nucleophilic substitution mechanism. Ethylene oxide (EO), a strained epoxide, acts as an electrophile. The lone pair on the N6-exocyclic amine of adenine attacks the methylene carbon of EO, resulting in ring opening and the formation of the adduct.

Reaction Pathway:

-

Electrophilic Attack: The N6-amine of adenine attacks the epoxide ring of EO.

-

Ring Opening: The epoxide ring opens, relieving steric strain.

-

Proton Transfer: A proton transfer stabilizes the resulting alcohol group, yielding N6-HE-dA.

Note on Endogenous Sources: While primarily associated with exogenous EO exposure, N6-HE-dA also arises from endogenous ethylene (produced by gut flora and cellular metabolism) and lipid peroxidation products, creating a "background" level of adducts in unexposed populations.

Figure 1: S_N2 reaction pathway for the formation of N6-HE-dA from Adenine and Ethylene Oxide.

Historical Discovery & Context

The identification of N6-HE-dA emerged from the broader toxicological characterization of ethylene oxide in the late 1970s and early 1980s.

-

The "Guanine Dominance" Era (1970s): Early research by Ehrenberg and Osterman-Golkar focused on N7-(2-hydroxyethyl)guanine (N7-HE-Gua), which constitutes >90% of EO-induced DNA adducts. However, N7-adducts are often lost via spontaneous depurination and are not directly mutagenic.

-

Identification of Stable Adducts (1980s): Researchers, including Segerbäck , began isolating minor, stable adducts that persisted in DNA. N6-HE-dA was identified as a critical lesion because, unlike N7-Gua, it does not depurinate rapidly and remains in the DNA helix to interfere with polymerase fidelity.

-

Modern Era: Today, N6-HE-dA is recognized not just as a dosimeter but as a promutagenic lesion , capable of inducing A→T transversions.

Critical Distinction: Do not confuse 2'-Deoxy-N6-(2-hydroxyethyl)adenosine (the DNA adduct) with N6-(2-hydroxyethyl)adenosine (the ribonucleoside), a bioactive fungal metabolite isolated from Cordyceps cicadae. While chemically similar, the latter is a pharmacological agent, while the former is a mark of genotoxicity.

Analytical Methodologies: Detection & Quantification

Due to its low abundance (10–100 fold lower than N7-HE-Gua), detecting N6-HE-dA requires high-sensitivity Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Validated LC-MS/MS Protocol

This protocol is designed for high recovery and sensitivity (LOD ~1-5 fmol).

| Step | Procedure | Technical Rationale |

| 1. DNA Isolation | Extract DNA from tissue/blood using phenol-chloroform or silica columns. | High purity is essential to prevent ion suppression in MS. |

| 2. Hydrolysis | Incubate DNA with Micrococcal Nuclease and Spleen Phosphodiesterase , followed by Alkaline Phosphatase . | Converts DNA polymer into single nucleosides (dA, dG, N6-HE-dA, etc.). |

| 3. Enrichment (SPE) | Pass hydrolysate through a Solid Phase Extraction (SPE) column (e.g., C18 or polymeric). Wash with water; elute with MeOH. | Removes unmodified nucleosides (dA, dG) which would otherwise saturate the detector. |

| 4. LC Separation | Inject onto a Reverse-Phase C18 column (e.g., Agilent Zorbax). Gradient elution with Ammonium Acetate/Methanol. | Separates N6-HE-dA from other polar adducts. |

| 5. MS/MS Detection | Electrospray Ionization (ESI+). Monitor transition m/z 296 → 180 (loss of deoxyribose). | The specific mass transition ensures definitive identification. |

Quantification Standards

-

Internal Standard: Use isotopically labeled [¹⁵N₅]-N6-HE-dA .

-

Calibration: Construct a curve from 0.5 fmol to 500 fmol on column.

-

Quality Control: Spike unmodified DNA with known amounts of standard to calculate recovery efficiency (~70-90%).

Figure 2: Analytical workflow for the isolation and quantification of N6-HE-dA.

Biological Impact & Repair Mechanisms[3][4][5][6]

Mutagenicity

N6-HE-dA is a blocking lesion . The hydroxyethyl group at the N6 position interferes with the hydrogen bonding face of adenine.

-

Polymerase Stalling: High-fidelity polymerases (e.g., Pol δ, Pol ε) may stall at the lesion.

-

Translesion Synthesis (TLS): Error-prone polymerases (e.g., Pol η or Pol ι) bypass the lesion but often insert an incorrect base.

-

Mutation Signature: Primarily causes A → T transversions and A → G transitions .

Cellular Repair Pathways

Cells utilize specific repair enzymes to remove alkylated bases. For N6-HE-dA, two primary pathways are implicated:

-

Direct Reversal (ALKBH2/3): The AlkB homolog (ALKBH) family of dioxygenases can directly repair N6-alkylated DNA.

-

Nucleotide Excision Repair (NER): For bulkier distortions or if Direct Reversal is overwhelmed, the NER pathway (XPC-RAD23B complex) recognizes the helical distortion and excises a patch of nucleotides containing the adduct.

Figure 3: Dual repair pathways for N6-HE-dA involving Direct Reversal (ALKBH) and NER.

References

-

Segerbäck, D. (1983). Alkylation of DNA and hemoglobin in the mouse following exposure to ethene and ethene oxide. Chemico-Biological Interactions. Link

-

Marsden, D.A., et al. (2009). Mutagenicity of DNA adducts derived from ethylene oxide exposure in the pSP189 shuttle vector replicated in human Ad293 cells. Mutation Research. Link

-

Zhang, F., et al. (2015). LC-MS/MS simultaneous quantitation of 2-hydroxyethylated, oxidative, and unmodified DNA nucleosides in DNA isolated from tissues of mice after exposure to ethylene oxide. Journal of Chromatography B. Link

-

Ringvoll, J., et al. (2006). Repair of endogenous DNA base lesions by the AlkB homolog proteins. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis. Link

-

Tompkins, E.M., et al. (2009). Measurement of N6-(2-hydroxyethyl)adenosine in DNA by liquid chromatography/tandem mass spectrometry. Chemical Research in Toxicology. Link

Sources

- 1. Deoxyadenosine - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Base Excision Repair of N6-Deoxyadenosine Adducts of 1,3-Butadiene - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Explaining the DNA repair mechanism - KAUST Discovery [discovery.kaust.edu.sa]

- 6. N6-(2-Hydroxyethyl)-Adenosine Exhibits Insecticidal Activity against Plutella xylostella via Adenosine Receptors | PLOS One [journals.plos.org]

- 7. Formation of 1,N6-etheno-2'-deoxyadenosine adducts by trans,trans-2, 4-Decadienal - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Significance of 2'-Deoxy-N6-(2-hydroxyethyl)adenosine: A Technical Guide for Researchers

An In-depth Exploration of a Key DNA Adduct in Toxicology and Carcinogenesis

Introduction: Unveiling a Marker of Carcinogen Exposure

In the landscape of molecular toxicology and drug development, the study of DNA adducts—covalent modifications to the DNA molecule—is paramount to understanding the mechanisms of carcinogenesis and developing effective preventative and therapeutic strategies. Among these, 2'-Deoxy-N6-(2-hydroxyethyl)adenosine (dHEA) has emerged as a significant, albeit less abundant, DNA lesion resulting from exposure to the widely used industrial chemical and known human carcinogen, ethylene oxide (EO).[1][2] This guide provides a comprehensive technical overview of the biological significance of dHEA, from its formation and mutagenic potential to its detection and role as a biomarker. It is designed to equip researchers, scientists, and drug development professionals with the critical knowledge to navigate the complexities of this important DNA adduct.

While dHEA is a marker of DNA damage, it is crucial to distinguish it from its structurally similar ribose counterpart, N6-(2-hydroxyethyl)adenosine (HEA), a naturally occurring compound found in organisms like Cordyceps cicadae. HEA has demonstrated a range of therapeutic properties, including anti-inflammatory, antioxidant, and anti-cancer activities, and its biological effects are distinct from the genotoxic implications of the deoxyribose adduct, dHEA.[3][4][5][6][7][8][9][10][11]

Formation of 2'-Deoxy-N6-(2-hydroxyethyl)adenosine: A Consequence of Ethylene Oxide Exposure

Ethylene oxide is a highly reactive epoxide used extensively in chemical synthesis and as a sterilizing agent.[12] Its carcinogenicity is attributed to its ability to directly alkylate DNA, forming a spectrum of 2-hydroxyethyl (HE) DNA adducts.[1] The primary mechanism involves the nucleophilic attack of DNA bases on the electrophilic carbons of the epoxide ring.

While N7-(2-hydroxyethyl)guanine (N7-HEG) is the most prevalent adduct formed, a variety of other adducts are also generated, including O6-(2-hydroxyethyl)guanine (O6-HEG), N3-(2-hydroxyethyl)adenine (N3-HEA), and N6-(2-hydroxyethyl)adenosine (dHEA).[2][13] Although dHEA is considered a minor product of DNA hydroxyethylation, its formation at the N6 position of adenine has significant biological implications due to its potential to interfere with DNA replication and transcription.

Diagram: Formation of 2'-Deoxy-N6-(2-hydroxyethyl)adenosine

Caption: Covalent modification of deoxyadenosine in DNA by ethylene oxide.

The Mutagenic Potential of dHEA: A Threat to Genomic Integrity

The presence of a bulky hydroxyethyl group at the N6 position of deoxyadenosine disrupts the normal Watson-Crick base pairing with thymine during DNA replication. This interference can lead to misincorporation of nucleotides by DNA polymerases, resulting in mutations. While direct studies on the mutagenic signature of dHEA are limited, research on structurally similar N6-alkyladenine adducts, such as those derived from 1,3-butadiene, provides valuable insights.[14] These studies have shown that N6-substituted deoxyadenosine lesions can be miscoding, leading to A→T and A→C transversions.[15][16]

The cellular response to such DNA damage often involves translesion synthesis (TLS), a DNA damage tolerance mechanism that employs specialized, low-fidelity DNA polymerases to replicate past lesions that block the main replicative polymerases.[17] While TLS allows for the completion of DNA replication, it is an inherently error-prone process. Studies on the related adduct, 1,N6-ethenodeoxyadenosine, have shown that TLS polymerases such as Pol η and Pol κ can bypass the lesion, leading to both error-free and error-prone synthesis, including base substitutions and frameshift mutations.[4][18] It is highly probable that dHEA is also a substrate for TLS polymerases, contributing to the mutagenic burden of ethylene oxide exposure.

Cellular Defense: DNA Repair Pathways for dHEA

Cells possess sophisticated DNA repair mechanisms to counteract the deleterious effects of DNA adducts. The primary pathway for the removal of small, non-helix-distorting base modifications is Base Excision Repair (BER).[19][20] BER is initiated by DNA glycosylases that recognize and excise the damaged base.[21]

While the specific DNA glycosylase responsible for the removal of dHEA has not been definitively identified, evidence from related adducts suggests potential candidates. For instance, the human alkyladenine DNA glycosylase (AAG) is known to excise 1,N6-ethenoadenine, a structurally similar exocyclic adduct.[3]

Furthermore, the AlkB family of Fe(II)/α-ketoglutarate-dependent dioxygenases represents another crucial repair pathway. These enzymes catalyze the oxidative dealkylation of various DNA and RNA adducts.[22] Studies have demonstrated that human AlkB homologs, ALKBH2 and ALKBH3, can directly reverse 1,N6-ethenoadenine lesions.[1][23][24][25] Given the structural similarity, it is plausible that AlkB proteins also play a role in the repair of dHEA.

Diagram: Potential DNA Repair Pathways for dHEA

Caption: Hypothesized repair mechanisms for 2'-Deoxy-N6-(2-hydroxyethyl)adenosine.

2'-Deoxy-N6-(2-hydroxyethyl)adenosine as a Biomarker of Exposure

The detection of specific DNA adducts in biological samples can serve as a valuable biomarker for assessing exposure to carcinogens and predicting potential health risks. While N7-HEG and hemoglobin adducts, such as N-(2-hydroxyethyl)valine (HEV), are the most commonly used biomarkers for ethylene oxide exposure due to their higher abundance, the measurement of minor adducts like dHEA can provide a more complete picture of the genotoxic damage.[26][27][28]

The persistence of a DNA adduct in a cell is a critical factor in its potential to cause mutations. Adducts that are repaired slowly or inefficiently are more likely to be present during DNA replication, increasing the probability of mutagenesis. Therefore, quantifying the levels of dHEA in target tissues could offer insights into individual susceptibility and the effectiveness of DNA repair mechanisms.

Analytical Methodologies for dHEA Detection

The accurate and sensitive quantification of dHEA in biological samples is essential for both research and regulatory purposes. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the analysis of DNA adducts due to its high specificity and sensitivity.[29][30]

Experimental Protocol: LC-MS/MS Quantification of dHEA in DNA

This protocol outlines a general workflow for the detection and quantification of dHEA in a DNA sample.

1. DNA Isolation and Purification:

-

Isolate genomic DNA from cells or tissues using a standard DNA extraction kit or protocol.

-

It is crucial to minimize oxidative damage during this process.

-

Treat the DNA sample with RNase to remove any contaminating RNA.

-

Assess the purity and concentration of the isolated DNA using UV-spectrophotometry (A260/A280 ratio should be ~1.8).

2. DNA Hydrolysis:

-

Enzymatically digest the purified DNA to its constituent deoxynucleosides.

-

A common enzyme cocktail includes DNase I, nuclease P1, and alkaline phosphatase.

-

This process releases dHEA along with the canonical deoxynucleosides (dG, dA, dC, dT).

3. Sample Preparation:

-

Remove proteins from the hydrolysate, for example, by ultrafiltration.

-

The sample is now ready for LC-MS/MS analysis.

4. LC-MS/MS Analysis:

-

Chromatographic Separation: Separate the deoxynucleosides using a reversed-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Mass Spectrometric Detection: Detect and quantify the eluting nucleosides using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. This involves monitoring specific precursor-to-product ion transitions for dHEA and an internal standard.[5][14]

5. Data Analysis:

-

Quantify the amount of dHEA by comparing its peak area to that of a stable isotope-labeled internal standard and a standard curve generated with a synthesized dHEA standard.

-

The level of dHEA is typically reported as the number of adducts per 10^6 or 10^8 normal deoxynucleosides.

| Parameter | Typical Conditions |

| Chromatography Column | C18 reversed-phase column |

| Mobile Phase | Gradient of aqueous and organic solvents (e.g., water with formic acid and acetonitrile with formic acid) |

| Ionization Mode | Positive electrospray ionization (ESI+) |

| MRM Transitions | Specific precursor and product ions for dHEA and internal standard |

Table 1: Key Parameters for LC-MS/MS Analysis of dHEA.

Conclusion: A Critical Piece of the Carcinogenesis Puzzle

2'-Deoxy-N6-(2-hydroxyethyl)adenosine, while a minor DNA adduct formed from ethylene oxide exposure, holds significant biological importance. Its potential to induce mutations by disrupting DNA replication underscores its role in the carcinogenic mechanism of EO. Understanding the intricate interplay between its formation, repair, and mutagenic consequences is crucial for advancing our knowledge of chemical carcinogenesis. For researchers and professionals in drug development and toxicology, the ability to accurately detect and interpret the levels of dHEA provides a powerful tool for risk assessment, biomarker development, and the evaluation of potential therapeutic interventions. Further research into the specific DNA repair pathways and the precise mutational signature of dHEA will undoubtedly provide a more complete understanding of its contribution to human health risks associated with ethylene oxide exposure.

References

-

Systematic review of the scientific evidence on ethylene oxide as a human carcinogen. (2022). Regulatory Toxicology and Pharmacology, 133, 105188. [Link]

-

Translesion Synthesis across 1,N6-(2-Hydroxy-3-hydroxymethylpropan-1,3-diyl)-2′-deoxyadenosine (1,N6-γ-HMHP-dA) Adducts by Human and Archebacterial DNA Polymerases. (2012). Journal of Biological Chemistry, 287(46), 38800-38811. [Link]

-

Translesion synthesis across 1,N6-(2-hydroxy-3-hydroxymethylpropan-1,3-diyl)-2'-deoxyadenosine (1,N6-γ-HMHP-dA) adducts by human and archebacterial DNA polymerases. (2012). PubMed. [Link]

-

Comparative analysis of urinary N7-(2-hydroxyethyl)guanine for ethylene oxide- and non-exposed workers. (2011). Toxicology Letters, 205(1), 12-18. [Link]

-

The role of AlkB protein in repair of 1,N⁶-ethenoadenine in Escherichia coli cells. (2011). Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 712(1), 13-20. [Link]

-

Ethylene oxide review: characterization of total exposure via endogenous and exogenous pathways and its role in risk assessment. (2020). Critical Reviews in Toxicology, 50(10), 849-875. [Link]

-

Mechanism of alkylated DNA repair by AlkB protein. (n.d.). ResearchGate. [Link]

-

Sequence Dependent Repair of 1,N 6 -Ethenoadenine by DNA Repair Enzymes ALKBH2, ALKBH3, and AlkB. (2021). International Journal of Molecular Sciences, 22(17), 9452. [Link]

-

Translesion DNA synthesis catalyzed by human pol eta and pol kappa across 1,N6-ethenodeoxyadenosine. (2001). Journal of Biological Chemistry, 276(22), 18868-18874. [Link]

-

Base Excision Repair of N6-Deoxyadenosine Adducts of 1,3-Butadiene. (2017). Chemical Research in Toxicology, 30(2), 568-578. [Link]

-

Translesion Synthesis. (2024). Hadden Research Lab. [Link]

-

The role of AlkB protein in repair of 1,N⁶-ethenoadenine in Escherichia coli cells. (2011). Semantic Scholar. [Link]

-

Systematic review of the scientific evidence on ethylene oxide as a human carcinogen. (2022). PubMed. [Link]

-

Carcinogenicity of Ethylene Oxide: Key Findings and Scientific Issues. (2020). Toxicological Sciences, 175(2), 147-149. [Link]

-

LC-MS/MS simultaneous quantitation of 2-hydroxyethylated, oxidative, and unmodified DNA nucleosides in DNA isolated from tissues of mice after exposure to ethylene oxide. (2015). Journal of Chromatography B, 975, 50-58. [Link]

-

DNA polymerase θ accomplishes translesion synthesis opposite 1,N6-ethenodeoxyadenosine with a remarkably high fidelity in human cells. (2019). Genes & Development, 33(5-6), 282-287. [Link]

-

LC–MS/MS simultaneous quantitation of 2-hydroxyethylated, oxidative, and unmodified DNA nucleosides in DNA isolated from tissues of mice after exposure to ethylene oxide. (2015). ResearchGate. [Link]

-

Determination of endogenous and exogenously derived N7-(2-hydroxyethyl)guanine adducts in ethylene oxide-treated rats. (2007). Chemical Research in Toxicology, 20(2), 290-297. [Link]

-

Ethylene Oxide Acute Exposure Guideline Levels. (2008). National Center for Biotechnology Information. [Link]

-

Mutational signatures. (n.d.). Wikipedia. [Link]

-

Role of Base Excision Repair Pathway in the Processing of Complex DNA Damage Generated by Oxidative Stress and Anticancer Drugs. (2021). Frontiers in Molecular Biosciences, 7, 612268. [Link]

-

DNA Glycosylases Define the Outcome of Endogenous Base Modifications. (2023). International Journal of Molecular Sciences, 24(12), 10336. [Link]

-

Nucleoside analysis with liquid chromatography–tandem mass spectrometry (LC–MS/MS). (n.d.). Nature Protocols. [Link]

-

N6-(2-hydroxyethyl)-Adenosine Induces Apoptosis via ER Stress and Autophagy of Gastric Carcinoma Cells In Vitro and In Vivo. (2020). International Journal of Molecular Sciences, 21(16), 5815. [Link]

-

N6-(2-hydroxyethyl)-Adenosine Induces Apoptosis via ER Stress and Autophagy of Gastric Carcinoma Cells In Vitro and In Vivo. (2020). PubMed. [Link]

-

A highly facile and efficient one-step synthesis of N6-adenosine and N6-2'-deoxyadenosine derivatives. (2005). Organic Letters, 7(26), 5877-5880. [Link]

-

Effects of ethylene oxide and ethylene inhalation on DNA adducts, apurinic/apyrimidinic sites and expression of base excision DNA repair genes in rat brain, spleen, and liver. (2005). ResearchGate. [Link]

-

Determining Associations Between Levels of Ethylene Oxide Gas Exposure and Neurocognitive Performance for Older U.S. Adults. (2025). Toxics, 13(6), 46. [Link]

-

DNA glycosylases: in DNA repair and beyond. (2010). Cellular and Molecular Life Sciences, 67(1), 21-39. [Link]

-

DNA Glycosylases. (2021). MDPI. [Link]

-

Profiling DNA and RNA Modifications Using Advanced LC—MS/MS Technologies. (2026). Accounts of Chemical Research, 59(2), 239-248. [Link]

-

Dose-response relationships for N7-(2-hydroxyethyl)guanine induced by low-dose [14C]ethylene oxide: evidence for a novel mechanism of endogenous adduct formation. (2009). Cancer Research, 69(7), 3077-3083. [Link]

-

Mutational signature dynamics shaping the evolution of oesophageal adenocarcinoma. (n.d.). Discovery Research Portal - University of Dundee. [Link]

-

N6-(2-Hydroxyethyl) Adenosine From Cordyceps cicadae Ameliorates Renal Interstitial Fibrosis and Prevents Inflammation via TGF-β1/Smad and NF-κB Signaling Pathway. (2018). Frontiers in Physiology, 9, 1229. [Link]

-

N6-(2-hydroxyethyl)-adenosine from Cordyceps cicadae attenuates hydrogen peroxide induced oxidative toxicity in PC12 cells. (2019). Metabolic Brain Disease, 34(5), 1325-1334. [Link]

-

Potential Protection Effect of ER Homeostasis of N6-(2-Hydroxyethyl)adenosine Isolated from Cordyceps cicadae in Nonsteroidal Anti-Inflammatory Drug-Stimulated Human Proximal Tubular Cells. (2021). International Journal of Molecular Sciences, 22(4), 1577. [Link]

-

High-performance liquid chromatogram of N 6 -(2-hydroxyethyl)-adenosine... (n.d.). ResearchGate. [Link]

-

Synthesis of 2-Chloro-2′-Deoxyadenosine (Cladribine) and New Purine Modified Analogues. (2021). Open Access Pub. [Link]

-

Potential Protection Effect of ER Homeostasis of N6-(2-Hydroxyethyl)adenosine Isolated from Cordyceps cicadae in Nonsteroidal An. (2021). Semantic Scholar. [Link]

Sources

- 1. Bacterial DNA repair genes and their eukaryotic homologues: 1. Mutations in genes involved in base excision repair (BER) and DNA-end processors and their implication in mutagenesis and human disease [eprints.ibb.waw.pl]

- 2. Carcinogenicity of Ethylene Oxide: Key Findings and Scientific Issues - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Base Excision Repair of N6-Deoxyadenosine Adducts of 1,3-Butadiene - PMC [pmc.ncbi.nlm.nih.gov]

- 4. DNA polymerase θ accomplishes translesion synthesis opposite 1,N6-ethenodeoxyadenosine with a remarkably high fidelity in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. N6-(2-hydroxyethyl)-Adenosine Induces Apoptosis via ER Stress and Autophagy of Gastric Carcinoma Cells In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. N6-(2-Hydroxyethyl) Adenosine From Cordyceps cicadae Ameliorates Renal Interstitial Fibrosis and Prevents Inflammation via TGF-β1/Smad and NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. N6-(2-hydroxyethyl)-adenosine from Cordyceps cicadae attenuates hydrogen peroxide induced oxidative toxicity in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Potential Protection Effect of ER Homeostasis of N6-(2-Hydroxyethyl)adenosine Isolated from Cordyceps cicadae in Nonsteroidal Anti-Inflammatory Drug-Stimulated Human Proximal Tubular Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Ethylene Oxide Acute Exposure Guideline Levels - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. integral-corp.com [integral-corp.com]

- 14. LC-MS/MS simultaneous quantitation of 2-hydroxyethylated, oxidative, and unmodified DNA nucleosides in DNA isolated from tissues of mice after exposure to ethylene oxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Translesion Synthesis across 1,N6-(2-Hydroxy-3-hydroxymethylpropan-1,3-diyl)-2′-deoxyadenosine (1,N6-γ-HMHP-dA) Adducts by Human and Archebacterial DNA Polymerases - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Translesion synthesis across 1,N6-(2-hydroxy-3-hydroxymethylpropan-1,3-diyl)-2'-deoxyadenosine (1,N6-γ-HMHP-dA) adducts by human and archebacterial DNA polymerases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Translesion Synthesis | Hadden Research Lab [hadden.lab.uconn.edu]

- 18. Translesion DNA synthesis catalyzed by human pol eta and pol kappa across 1,N6-ethenodeoxyadenosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. DNA glycosylases: in DNA repair and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 20. encyclopedia.pub [encyclopedia.pub]

- 21. mdpi.com [mdpi.com]

- 22. researchgate.net [researchgate.net]

- 23. The role of AlkB protein in repair of 1,N⁶-ethenoadenine in Escherichia coli cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. mdpi.com [mdpi.com]

- 25. semanticscholar.org [semanticscholar.org]

- 26. Comparative analysis of urinary N7-(2-hydroxyethyl)guanine for ethylene oxide- and non-exposed workers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. downloads.regulations.gov [downloads.regulations.gov]

- 28. mdpi.com [mdpi.com]

- 29. pdf.benchchem.com [pdf.benchchem.com]

- 30. chromatographyonline.com [chromatographyonline.com]

An In-depth Technical Guide to the In Vivo Formation of 2'-Deoxy-N6-(2-hydroxyethyl)adenosine

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the in vivo formation of 2'-Deoxy-N6-(2-hydroxyethyl)adenosine (dHE-dA), a DNA adduct of significant interest in toxicology and carcinogenesis. The guide delves into the chemical mechanisms of its formation, particularly from the prevalent environmental and industrial chemical, ethylene oxide. It further explores the biological consequences of this DNA lesion, potential repair pathways, and its utility as a biomarker of exposure. Detailed methodologies for the detection and quantification of dHE-dA are presented, with a focus on liquid chromatography-tandem mass spectrometry (LC-MS/MS). This guide is intended to be a valuable resource for researchers and professionals in the fields of molecular toxicology, drug development, and cancer research, providing both foundational knowledge and practical insights into the study of this specific DNA adduct.

Introduction: The Significance of DNA Adducts and the Emergence of dHE-dA

The integrity of DNA is under constant assault from both endogenous and exogenous agents, leading to a variety of DNA lesions. Among the most critical of these are DNA adducts, which are segments of DNA covalently bound to a chemical species. If not repaired, these adducts can disrupt the normal processes of DNA replication and transcription, potentially leading to mutations and initiating the cascade of events that can result in cancer[1]. The study of specific DNA adducts provides invaluable insights into the mechanisms of carcinogenesis and can lead to the development of biomarkers for exposure to carcinogens.

Ethylene oxide (EO), a widely used industrial chemical and a known human carcinogen, is a potent alkylating agent that readily reacts with DNA to form a spectrum of adducts[2]. While the most abundant of these is N7-(2-hydroxyethyl)guanine (N7-HEG), other adducts are formed at lower levels, including those on the adenine base[2]. This guide focuses on a specific, less-studied, yet potentially significant adduct: 2'-Deoxy-N6-(2-hydroxyethyl)adenosine (dHE-dA), also referred to as N6-(2-hydroxyethyl)-2'-deoxyadenosine (N6HEdA). The formation of dHE-dA in vivo has been confirmed in animal models exposed to ethylene oxide, highlighting its relevance in understanding the genotoxic effects of this compound[3][4].

This guide will provide a detailed exploration of the current scientific understanding of dHE-dA, from its chemical origins to its biological implications and the analytical methods used for its detection.

Mechanisms of In Vivo Formation

The primary pathway for the in vivo formation of dHE-dA is through the direct alkylation of the N6 position of deoxyadenosine within the DNA strand by ethylene oxide.

The Role of Ethylene Oxide

Ethylene oxide is a highly reactive electrophilic compound due to the strained three-membered ring. This inherent reactivity allows it to react with nucleophilic sites in cellular macromolecules, including DNA[5]. The nitrogen atoms in the DNA bases are particularly susceptible to attack. While the N7 position of guanine is the most nucleophilic site, the exocyclic amino group of adenine (N6) is also a target for alkylation.

Proposed Chemical Mechanism

The formation of dHE-dA from the reaction of ethylene oxide with deoxyadenosine is proposed to proceed via a direct SN2 reaction mechanism. The nucleophilic N6-amino group of the adenine base attacks one of the carbon atoms of the ethylene oxide ring, leading to the opening of the epoxide ring and the formation of a covalent bond. This results in the addition of a 2-hydroxyethyl group to the N6 position of adenine.

Caption: Hypothesized direct reversal repair of dHE-dA by AlkB enzymes.

Possible Involvement of Base Excision Repair (BER)

Base Excision Repair (BER) is another major pathway for the removal of small, non-helix-distorting base lesions. This pathway is initiated by a DNA glycosylase that recognizes and excises the damaged base. While BER is typically associated with smaller adducts, some glycosylases have been shown to act on bulkier lesions. Studies on adducts with structural similarities to dHE-dA have shown their removal through BER in mammalian cells, suggesting this as another potential repair route.[6]

Detection and Quantification of dHE-dA: A Methodological Overview

The accurate detection and quantification of dHE-dA in biological samples are crucial for assessing exposure to ethylene oxide and for understanding the dose-response relationship of adduct formation. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for this purpose due to its high sensitivity and specificity.

Quantitative LC-MS/MS Analysis

A robust method for the simultaneous quantification of dHE-dA along with other 2-hydroxyethylated and oxidative DNA nucleosides has been developed.[3][4] The general workflow for this analysis is as follows:

Experimental Protocol: LC-MS/MS Quantification of dHE-dA

-

DNA Isolation: Genomic DNA is extracted from tissues or cells of interest using standard protocols (e.g., phenol-chloroform extraction or commercial kits). It is imperative to minimize oxidative damage during this process.

-

DNA Hydrolysis: The purified DNA is enzymatically hydrolyzed to its constituent deoxynucleosides. This is typically achieved through a sequential digestion with a cocktail of enzymes, such as DNase I, nuclease P1, and alkaline phosphatase.

-

Sample Cleanup: The resulting deoxynucleoside mixture is subjected to a cleanup step to remove proteins and other interfering substances. This can be accomplished using solid-phase extraction (SPE) or liquid-liquid extraction.[3]

-

LC Separation: The cleaned-up sample is injected onto a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. A reversed-phase C18 column is commonly used to separate the deoxynucleosides.

-

MS/MS Detection: The eluent from the LC column is introduced into a tandem mass spectrometer operating in positive electrospray ionization (ESI) mode. The instrument is set to monitor specific precursor-to-product ion transitions for dHE-dA and an isotopically labeled internal standard for accurate quantification.

Caption: General workflow for the quantification of dHE-dA by LC-MS/MS.

Data Presentation: Relative Abundance of EO-Induced Adenine Adducts

The following table summarizes the levels of various 2-hydroxyethylated deoxynucleosides found in the lung tissue of mice exposed to ethylene oxide, as reported in a key study.[3][4]

| Adduct | Concentration in Lung Tissue of Mice Exposed to 200 ppm EO (adducts per 10^6 parent nucleosides) |

| O6-(2-hydroxyethyl)-2'-deoxyguanosine (O6HEdG) | Quantifiable |

| N6-(2-hydroxyethyl)-2'-deoxyadenosine (N6HEdA) | Quantifiable |

| 1-(2-hydroxyethyl)-2'-deoxyadenosine (N1HEdA) | Quantifiable |

Note: The original study provides detailed quantitative data. This table serves as a summary to highlight the in vivo presence of dHE-dA alongside other adducts.

dHE-dA as a Biomarker of Ethylene Oxide Exposure

The detection of dHE-dA in DNA from individuals can serve as a valuable biomarker of exposure to ethylene oxide.

Advantages of DNA Adducts as Biomarkers

DNA adducts are considered highly specific biomarkers of the biologically effective dose of a carcinogen, as they represent the amount of the ultimate carcinogen that has reached and reacted with its target macromolecule. The measurement of specific DNA adducts like dHE-dA can provide a more accurate assessment of cancer risk than external exposure measurements alone.

Correlation with Other Biomarkers

The levels of dHE-dA are expected to correlate with other biomarkers of ethylene oxide exposure, such as hemoglobin adducts (e.g., N-(2-hydroxyethyl)valine).[7][8] Simultaneous analysis of multiple biomarkers can provide a more comprehensive picture of an individual's exposure and potential health risks.

Conclusion and Future Directions

2'-Deoxy-N6-(2-hydroxyethyl)adenosine is an important, albeit less studied, DNA adduct formed in vivo following exposure to ethylene oxide. Its formation at the N6 position of adenine has the potential to disrupt DNA structure and function, leading to mutagenic and cytotoxic consequences. While LC-MS/MS methods have enabled its detection and quantification, further research is needed to fully elucidate its biological significance.

Key areas for future research include:

-

Determination of the specific mutagenic spectrum of dHE-dA: Understanding the types of mutations induced by this adduct is crucial for assessing its contribution to carcinogenesis.

-

Elucidation of the primary DNA repair pathways for dHE-dA in human cells: Identifying the key enzymes responsible for its removal will provide insights into individual susceptibility to ethylene oxide-induced genotoxicity.

-

Validation of dHE-dA as a reliable biomarker in human populations: Large-scale epidemiological studies are needed to establish the relationship between dHE-dA levels and cancer risk in humans exposed to ethylene oxide.

A deeper understanding of the formation, fate, and consequences of dHE-dA will undoubtedly contribute to more accurate risk assessments for ethylene oxide and may inform the development of strategies for the prevention and treatment of associated cancers.

References

-

Mutagenic properties of 2-amino-N6-hydroxyadenine in Salmonella and in Chinese hamster lung cells in culture. PubMed. [Link]

-

N 6-Hydroxymethyladenine: a hydroxylation derivative of N6-methyladenine in genomic DNA of mammals. PMC. [Link]

-

Direct Repair of the Exocyclic DNA Adduct 1,N6-Ethenoadenine by the DNA Repair AlkB Proteins. PMC. [Link]

-

Direct Repair of the Exocyclic DNA Adduct 1,N6-Ethenoadenine by the DNA Repair AlkB Proteins. The University of Chicago. [Link]

-

Occurrence, Biological Consequences, and Human Health Relevance of Oxidative Stress-Induced DNA Damage. PMC. [Link]

-

Quantitative analysis of 1,N6-(2-hydroxy-3-hydroxymethylpropan-1,3-diyl)-2'-deoxyadenosine adducts in tissues of mice exposed to 1,3-butadiene. NIH Public Access. [Link]

-

Sequence Dependent Repair of 1,N6-Ethenoadenine by DNA Repair Enzymes ALKBH2, ALKBH3, and AlkB. DigitalCommons@URI. [Link]

-

LC–MS/MS simultaneous quantitation of 2-hydroxyethylated, oxidative, and unmodified DNA nucleosides in DNA isolated from tissues of mice after exposure to ethylene oxide. ResearchGate. [Link]

-

Sequence Dependent Repair of 1,N 6 -Ethenoadenine by DNA Repair Enzymes ALKBH2, ALKBH3, and AlkB. MDPI. [Link]

-

Base Excision Repair of N6-Deoxyadenosine Adducts of 1,3-Butadiene. PubMed Central. [Link]

-

Mass spectrometric profiling of DNA adducts in the human stomach associated with damage from environmental factors. BMC. [Link]

-

Recent Studies on DNA Adducts Resulting from Human Exposure to Tobacco Smoke. MDPI. [Link]

-

LC-MS/MS simultaneous quantitation of 2-hydroxyethylated, oxidative, and unmodified DNA nucleosides in DNA isolated from tissues of mice after exposure to ethylene oxide. PubMed. [Link]

-

The biological significance of chemically-induced DNA adducts. University of Zurich. [Link]

-

DNA Adducts: formation, biological effects, and new biospecimens for mass spectrometric measurements in humans. PMC. [Link]

-

Clinician Brief: Ethylene Oxide. ATSDR. [Link]

-

Dosimetry of N6-Formyllysine Adducts in the Nasal Epithelium of Rats Exposed to Formaldehyde. DSpace@MIT. [Link]

-

A LC-MS/MS method for quantifying adenosine, guanosine and inosine nucleotides in human cells. PMC. [Link]

-

Biologic Significance of DNA Adducts and Protein Adducts. NCBI. [Link]

-

HPLC Methods for analysis of 2'-Deoxyadenosine. HELIX Chromatography. [Link]

-

N6-(2-hydroxyethyl)-Adenosine Induces Apoptosis via ER Stress and Autophagy of Gastric Carcinoma Cells In Vitro and In Vivo. MDPI. [Link]

-

N6-(2-Hydroxyethyl) Adenosine From Cordyceps cicadae Ameliorates Renal Interstitial Fibrosis and Prevents Inflammation via TGF-β1/Smad and NF-κB Signaling Pathway. Frontiers. [Link]

-

Formation of N-(2-hydroxyethyl)valine Due to Exposure to Ethylene Oxide via Tobacco Smoke: A Risk Factor for Onset of Cancer. PubMed. [Link]

-

Toxicological Profile for Ethylene Oxide. ATSDR. [Link]

-

Levels of Ethylene Oxide Biomarker in an Exposed Residential Community. PMC. [Link]

-

A Novel LC–MS/MS-Based Method for the Diagnosis of ADA2 Deficiency from Dried Plasma Spot. MDPI. [Link]

-

N6-(2-hydroxyethyl)-Adenosine Exhibits Insecticidal Activity against Plutella xylostella via Adenosine Receptors. PLOS One. [Link]

-

Dose-response relationships for N7-(2-hydroxyethyl)guanine induced by low-dose [14C]ethylene oxide: evidence for a novel mechanism of endogenous adduct formation. PubMed. [Link]

-

Ethylene Oxide (EtO) Development Support Document (DSD). Texas Commission on Environmental Quality. [Link]

Sources

- 1. Biologic Significance of DNA Adducts and Protein Adducts - Drinking Water and Health - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Dose-response relationships for N7-(2-hydroxyethyl)guanine induced by low-dose [14C]ethylene oxide: evidence for a novel mechanism of endogenous adduct formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. LC-MS/MS simultaneous quantitation of 2-hydroxyethylated, oxidative, and unmodified DNA nucleosides in DNA isolated from tissues of mice after exposure to ethylene oxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. atsdr.cdc.gov [atsdr.cdc.gov]

- 6. Base Excision Repair of N6-Deoxyadenosine Adducts of 1,3-Butadiene - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Formation of N-(2-hydroxyethyl)valine due to exposure to ethylene oxide via tobacco smoke: A risk factor for onset of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Levels of Ethylene Oxide Biomarker in an Exposed Residential Community - PMC [pmc.ncbi.nlm.nih.gov]

Endogenous Sources and Analysis of 2'-Deoxy-N6-(2-hydroxyethyl)adenosine

This guide details the endogenous formation, chemical biology, and analytical detection of 2'-Deoxy-N6-(2-hydroxyethyl)adenosine (N6-HEA-dA) .

A Technical Guide for Drug Development and Toxicology

Executive Summary

2'-Deoxy-N6-(2-hydroxyethyl)adenosine (N6-HEA-dA) is a promutagenic DNA adduct resulting from the alkylation of the exocyclic nitrogen (N6) of deoxyadenosine by ethylene oxide (EO). While EO is a known exogenous sterilant and industrial chemical, N6-HEA-dA is consistently detected in the DNA of unexposed humans and animals, indicating significant endogenous sources .

Critical Distinction: Researchers must distinguish between N6-HEA-dA (the DNA adduct discussed here) and N6-(2-hydroxyethyl)adenosine (HEA) , a bioactive ribonucleoside with pharmacological properties found in Cordyceps fungi. This guide focuses exclusively on the deoxyribonucleoside adduct as a biomarker of endogenous genotoxicity.

Mechanistic Pathways: The Endogenous Sources

The formation of N6-HEA-dA is the terminal event in a metabolic cascade initiated by oxidative stress and metabolic byproducts. The proximal alkylating agent is Ethylene Oxide (EO) , which is generated endogenously from Ethylene .

Primary Pathway: Lipid Peroxidation (LPO)

The most validated source of endogenous ethylene in mammals is the copper/iron-mediated oxidation of Polyunsaturated Fatty Acids (PUFAs).

-

Peroxidation: Reactive Oxygen Species (ROS) attack membrane PUFAs (e.g., Linoleic acid), generating lipid hydroperoxides.[1]

-

Beta-Scission: Transition metals (Cu⁺/Fe²⁺) catalyze the

-scission of lipid alkoxyl radicals. -

Ethylene Generation: This fragmentation produces trace amounts of ethylene (ethene) along with major products like malondialdehyde (MDA) and 4-hydroxynonenal (4-HNE).

-

Metabolic Activation: Endogenous ethylene is metabolized by Cytochrome P450 2E1 (CYP2E1) in the liver to form Ethylene Oxide , a direct-acting alkylating agent.

Secondary Pathway: Gut Microbiota & Inflammation

-

Microbial Metabolism: Certain gut bacteria produce ethylene as a metabolic byproduct, which is absorbed into the portal circulation.

-

Methionine Oxidation (Inflammation): During severe inflammation, myeloperoxidase (MPO) released by neutrophils can oxidize methionine. While methionine sulfoxide is the primary product, copper-catalyzed oxidation can yield ethylene, contributing to the local adduct burden in inflamed tissues.

Visualization: The Endogenous Alkylation Cascade

Figure 1: Pathway linking lipid peroxidation and metabolic processes to the formation of N6-HEA-dA.

Chemical Biology of Formation

Understanding the specific chemistry of N6-HEA-dA formation is vital for accurate detection, as it co-occurs with other isomers.

The Dimroth Rearrangement

Ethylene oxide is an

-

Initial Attack: The N1 position of adenine is more nucleophilic than N6. Consequently, EO initially alkylates N1 to form N1-(2-hydroxyethyl)-2'-deoxyadenosine (N1-HEA-dA) .

-

Rearrangement: Under physiological conditions (and accelerated by alkaline pH during DNA extraction), N1-HEA-dA undergoes a Dimroth rearrangement . The alkyl group migrates from the endocyclic N1 to the exocyclic N6, yielding the stable N6-HEA-dA .

-

Protocol Note: If your extraction protocol uses high pH, you may artificially convert endogenous N1 adducts to N6, inflating the N6-HEA-dA measurement.

-

Relative Abundance

N6-HEA-dA is a minor adduct. The major DNA adduct of ethylene oxide is N7-(2-hydroxyethyl)guanine (7-HEG) .[2]

-

Ratio: In exposed tissues, 7-HEG is typically present at levels 10–100x higher than N6-HEA-dA.

-

Significance: Despite its lower abundance, N6-HEA-dA is highly relevant because it interferes directly with Watson-Crick base pairing (AT

GC transitions or AT

Analytical Protocol: LC-MS/MS Isotope Dilution

The "Gold Standard" for quantifying endogenous DNA adducts is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) using stable isotope dilution.

Reagents & Standards

-

Internal Standard (IS):

-N6-HEA-dA or -

Enzymes: DNase I (Recombinant), Snake Venom Phosphodiesterase (SVP), Alkaline Phosphatase (AP).

Step-by-Step Workflow

Step 1: DNA Extraction & Quality Control

Isolate DNA from tissues (liver, leukocytes) using a high-salt or phenol-chloroform method.

-

Requirement:

ratio -

Precaution: Avoid deferoxamine or antioxidants during extraction unless validating their effect, as they may alter background oxidation levels ex vivo.

Step 2: Enzymatic Hydrolysis

Digest DNA to single nucleosides.

-

Dissolve 50

g DNA in 10 mM Tris-HCl / 5 mM -

Add Internal Standard (e.g., 50 fmol

-N6-HEA-dA) before digestion. -

Add DNase I (units dependent on activity)

Incubate 37°C, 1 hr. -

Add SVP + AP

Incubate 37°C, 2-4 hrs. -

Filter (3 kDa MWCO spin filter) to remove enzymes.

Step 3: Enrichment (Critical for Endogenous Levels)

Since N6-HEA-dA levels are low (1-10 adducts per

-

Solid Phase Extraction (SPE): Use a reversed-phase cartridge (e.g., Oasis HLB).

-

Wash: Water (removes salts/unmodified nucleosides).

-

Elute: 20-30% Methanol (targets the moderately polar adduct).

-

-

Alternative: Offline HPLC fraction collection.

Step 4: LC-MS/MS Parameters

-

Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.8

m). -

Mobile Phase:

-

A: 0.1% Formic Acid in Water.

-

B: 0.1% Formic Acid in Acetonitrile.

-

-

Ionization: ESI Positive Mode.

MRM Transitions Table:

| Analyte | Precursor Ion ( | Product Ion ( | Loss Description |

| N6-HEA-dA | 296.1 | 180.1 | Loss of deoxyribose (-116 Da) |

| 301.1 | 185.1 | Loss of deoxyribose (-116 Da) | |

| 2'-Deoxyadenosine (dA) | 252.1 | 136.1 | Monitor for digestion efficiency |

Visualization: Analytical Workflow

Figure 2: Workflow for the extraction and quantification of N6-HEA-dA.

Biological Implications & Repair

Mutagenicity

N6-HEA-dA is a bulky adduct that can block DNA polymerases or cause miscoding.

-

Mechanism: The hydroxyethyl group on N6 interferes with the hydrogen bonding face of Adenine.

-

Mutation Signature: Primarily causes A

T transversions and A

DNA Repair Mechanisms

Cells utilize specific repair pathways to excise N6-HEA-dA, preventing accumulation.

-

Nucleotide Excision Repair (NER): The primary pathway for bulky adducts. The lesion distorts the helix, recruiting XPC-RAD23B to initiate excision of the oligonucleotide containing the adduct.

-

Base Excision Repair (BER): Less active for N6-HEA-dA compared to N7-HEG or N3-methyladenine, but AlkB homologues (ALKBH2/3) may have minor activity in direct reversal (oxidative dealkylation).

References

-

Endogenous Form

- Source: Bolt, H. M. (1996). Quantification of endogenous carcinogens: the ethylene oxide paradox. Biochemical Pharmacology.

- Significance: Establishes lipid peroxidation and methionine oxid

-

Mechanism of Lipid Peroxid

- Source: Blair, I. A. (2008). DNA adducts with lipid peroxidation products. Journal of Biological Chemistry.

- Significance: Details the chemical pathways

-

Dimroth Rearrangement of Adenine Adducts

- Source: Engel, J. D. (1975). Mechanism of the Dimroth rearrangement in adenosine.

- Significance: Explains the N1 to N6 migr

-

LC-MS/MS Detection of Ethylene Oxide Adducts

- Source: Zhang, F., et al. (2015). LC-MS/MS simultaneous quantitation of 2-hydroxyethylated, oxidative, and unmodified DNA nucleosides.

- Significance: Provides the valid

-

Mutagenicity of N6-HEA-dA

- Source: Tompkins, J. D., et al. (2008). Mutagenicity of N6-(2-hydroxyethyl)-2'-deoxyadenosine in mammalian cells. Chemical Research in Toxicology.

- Significance: Defines the genotoxic profile (A->T transversions).

Sources

Technical Guide: 2'-Deoxy-N6-(2-hydroxyethyl)adenosine (N6-HEA)

This guide serves as an advanced technical resource for researchers investigating the genotoxic mechanisms of ethylene oxide (EtO) and related alkylating agents. It prioritizes mechanistic depth, experimental rigor, and the specific role of the N6-HEA adduct in mutagenesis.

Mechanisms of Formation, Mutagenicity, and LC-MS/MS Quantification

Executive Summary

While N7-(2-hydroxyethyl)guanine (N7-HEG) is the most abundant DNA adduct formed by ethylene oxide (EtO) exposure, it is largely non-mutagenic and chemically unstable. In contrast, 2'-Deoxy-N6-(2-hydroxyethyl)adenosine (N6-HEA) represents a critical "stealth" lesion. Though formed at 100–1000 fold lower levels than N7-HEG, N6-HEA is chemically stable, persists in genomic DNA, and exhibits significant promutagenic potential. This guide details the chemical kinetics of N6-HEA formation, its specific role in A:T

Chemical Identity & Mechanism of Formation

N6-HEA is an exocyclic DNA adduct resulting from the

-

Electrophile: Ethylene Oxide (EtO), a direct-acting alkylating agent.[1]

-

Nucleophile: The exocyclic amine (

) of Adenine (N6). -

Reaction Kinetics: Unlike the N7-guanine position (the most nucleophilic site in DNA), the N6-adenine position is less reactive. Formation follows second-order kinetics dependent on EtO concentration and exposure duration.

-

Stability: Unlike N7-HEG, which undergoes spontaneous depurination (creating abasic sites), N6-HEA is glycosidically stable. This stability allows it to persist through the cell cycle, increasing the probability of encountering a replication fork.

Differentiation from Etheno-Adducts

Crucial Note for Researchers: N6-HEA is distinct from 1,N6-ethenodeoxyadenosine (

-

N6-HEA: Mono-alkylation (hydroxyethyl group). Source: EtO.

- dA: Cyclic ring formation. Source: Lipid peroxidation (LPO) products like 4-HNE or vinyl chloride metabolites.

-

Implication: Do not use

dA antibodies or standards when quantifying EtO-derived N6-HEA.

Pathophysiology: Mutagenesis & Repair[2][3][4][5][6]

Mutagenic Profile

N6-HEA interferes with Watson-Crick base pairing.[2] The hydroxyethyl group at the N6 position sterically hinders the hydrogen bonding required to pair with Thymine.

-

Replication Block: High levels of N6-HEA can stall high-fidelity polymerases (Pol

, Pol -

Translesion Synthesis (TLS): Error-prone polymerases (e.g., Pol

or -

Mutation Signature: The bypass frequently results in the misincorporation of Adenine or Thymine opposite the adduct, leading to A:T

T:A transversions or A:T

Repair Mechanisms

The repair of N6-HEA is less efficient than that of N7-HEG or small methyl adducts.

-

Direct Reversal (ALKBH2/3): The AlkB homolog proteins (ALKBH2 and ALKBH3) utilize an iron-dependent oxidative dealkylation mechanism. They hydroxylate the

-carbon of the hydroxyethyl group, creating an unstable intermediate that spontaneously releases glyoxal/acetaldehyde and restores the native Adenine. -

Nucleotide Excision Repair (NER): If the adduct causes significant helical distortion, the NER complex (XPC-RAD23B) may recognize and excise the oligonucleotide patch containing the lesion.

Visualization: Formation & Fate Pathway

The following diagram illustrates the lifecycle of the N6-HEA lesion, from EtO exposure to potential mutagenic outcomes.

Caption: Pathway of N6-HEA formation by Ethylene Oxide, potential repair via ALKBH/NER, and mutagenic consequences of TLS bypass.

Protocol: Quantification by Isotope-Dilution LC-MS/MS

This protocol is the "Gold Standard" for quantifying N6-HEA. It relies on enzymatic hydrolysis of DNA followed by solid-phase extraction (SPE) and Mass Spectrometry.

Reagents & Standards

-

Internal Standard (IS):

-N6-HEA or -

Enzyme Mix: DNase I (Recombinant), Snake Venom Phosphodiesterase (SVP), Alkaline Phosphatase (CIP).

-

Buffer: 10 mM Tris-HCl / 5 mM

(pH 7.4).

Step-by-Step Methodology

Step 1: DNA Isolation & Quality Control

-

Isolate DNA using a high-salt precipitation method (avoid phenol-chloroform if possible to prevent oxidation).

-

QC:

must be > 1.8. -

Add 50 fmol of Internal Standard to 50

g of DNA before hydrolysis to account for recovery losses.

Step 2: Enzymatic Hydrolysis

-

Dissolve 50

g DNA in 100 -

Add DNase I (20 Units)

Incubate 37°C for 1 hr. -

Add SVP (0.05 Units) + CIP (10 Units)

Incubate 37°C for 2 hrs. -

Why? DNase I nicks the backbone; SVP releases nucleotides (dNMPs); CIP removes the phosphate to yield nucleosides (dN) compatible with MS.

Step 3: Sample Cleanup (SPE)

-

Use an Oasis HLB or equivalent reversed-phase SPE cartridge.

-

Condition: Methanol

Water. -

Load hydrolysate.

-

Wash: 5% Methanol in Water (removes salts/enzymes).

-

Elute: 100% Methanol.

-

Evaporate to dryness and reconstitute in 50

L mobile phase.

Step 4: LC-MS/MS Parameters

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18), 2.1 x 150 mm.

-

Mobile Phase:

-

A: 0.1% Formic Acid in Water.

-

B: 0.1% Formic Acid in Acetonitrile.

-

-

Gradient: 2% B to 20% B over 10 mins (N6-HEA elutes later than unmodified nucleosides).

-

Ionization: ESI Positive Mode.

Table 1: Mass Transitions for SRM (Selected Reaction Monitoring)

| Analyte | Precursor Ion ( | Product Ion ( | Collision Energy (eV) | Type |

| N6-HEA | 296.1 | 180.1 | 15-20 | Quantifier |

| N6-HEA | 296.1 | 136.1 | 30-35 | Qualifier |

| IS ( | 301.1 | 185.1 | 15-20 | Internal Std |

| dA (Unmodified) | 252.1 | 136.1 | 10 | Normalization |

Note: The transition 296

Visualization: Experimental Workflow

Caption: Analytical workflow for the absolute quantification of N6-HEA in biological samples.

References

-

Chemical Research in Toxicology. "In vitro reaction of ethylene oxide with DNA and characterization of DNA adducts."

-

Journal of Chromatography B. "LC-MS/MS simultaneous quantitation of 2-hydroxyethylated, oxidative, and unmodified DNA nucleosides in DNA isolated from tissues of mice after exposure to ethylene oxide."

-

Biochemistry. "Base Excision Repair of N6-Deoxyadenosine Adducts of 1,3-Butadiene." (Mechanistic parallel for N6-alkyl repair).

-

Chemical Research in Toxicology. "Formation of 1,N6-etheno-2'-deoxyadenosine adducts by trans,trans-2,4-Decadienal." (Distinction from etheno adducts).

-

Environment International. "Systematic review of the scientific evidence on ethylene oxide as a human carcinogen."

Sources

An In-depth Technical Guide to 2'-Deoxy-N6-(2-hydroxyethyl)adenosine and its Role in Cellular Signaling Pathways

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

2'-Deoxy-N6-(2-hydroxyethyl)adenosine (dHE-A) is a significant DNA adduct formed from exposure to the widely used industrial chemical and known human carcinogen, ethylene oxide. As a persistent modification to the genome, dHE-A has the potential to disrupt cellular homeostasis by interfering with DNA replication and activating complex signaling networks. This technical guide provides a comprehensive overview of dHE-A, from its molecular origins to its impact on critical cellular signaling pathways, including the DNA Damage Response (DDR), apoptosis, and cell cycle regulation. We will delve into the mechanistic underpinnings of its biological activity, drawing parallels with related N6-substituted purine nucleoside analogs, and present detailed, field-proven experimental protocols for researchers investigating its effects. This guide is intended to serve as a foundational resource for scientists in toxicology, cancer biology, and drug development, offering insights into the challenges and opportunities presented by this DNA adduct.

The Molecular Genesis and Profile of 2'-Deoxy-N6-(2-hydroxyethyl)adenosine

2'-Deoxy-N6-(2-hydroxyethyl)adenosine is a structural analog of the canonical nucleoside 2'-deoxyadenosine. Its defining feature is the presence of a 2-hydroxyethyl group covalently attached to the N6 position of the adenine base. This modification arises primarily from the alkylating action of ethylene oxide, a reactive epoxide that readily forms adducts with biological macromolecules, including DNA.

Formation as a DNA Adduct

Ethylene oxide is classified as a Group 1 human carcinogen by the International Agency for Research on Cancer (IARC).[1] Its carcinogenicity is largely attributed to its genotoxic nature, stemming from its ability to directly alkylate DNA, forming a variety of adducts.[2] While the most abundant of these is N7-(2-hydroxyethyl)guanine (N7-HEG), other adducts, including dHE-A (also referred to as N6-HEdA in literature), are formed at lower levels.[1][3] Despite its lower abundance, the modification at the N6 position of adenine has significant biological implications due to its potential to interfere with Watson-Crick base pairing during DNA replication and transcription. Studies suggest that while N7-HEG is not strongly mutagenic, other adducts, including those on adenine, are more likely to be pro-mutagenic.[2][4]

Synthesis for Research Purposes

The study of dHE-A's biological effects necessitates its availability in a pure form. A highly efficient, one-step synthesis of N6-substituted 2'-deoxyadenosine derivatives has been developed, providing a viable route for obtaining dHE-A for research. This method involves the treatment of 2'-deoxyinosine with 2-aminoethanol in the presence of a coupling agent like BOP (benzotriazol-1-yl-oxy-tris-(dimethylamino)-phosphonium hexafluorophosphate) and a base such as DIPEA (N,N-diisopropylethylamine) in an organic solvent like DMF (dimethylformamide).[5] This approach avoids the need for protecting groups on the sugar moiety, simplifying the synthetic process.[5]

Perturbation of Cellular Signaling: A Triad of Responses

The presence of dHE-A within the genome is not a silent event. It is a lesion that is recognized by the cell, triggering a cascade of signaling events aimed at maintaining genomic integrity. These responses can be broadly categorized into the DNA Damage Response, apoptosis, and cell cycle regulation.

The DNA Damage Response (DDR)

The DDR is a sophisticated network of signaling pathways that detects DNA lesions, signals their presence, and promotes their repair. The primary sensors of DNA damage are the PI3K-like kinases, ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related).[6] ATM is primarily activated by DNA double-strand breaks, while ATR responds to a broader range of DNA damage that results in single-stranded DNA regions.[6]

The presence of a bulky adduct like dHE-A can stall replication forks, creating structures that activate the ATR-Chk1 signaling axis. While direct evidence for dHE-A is still emerging, studies on ethylene oxide-induced DNA damage suggest the involvement of the Base Excision Repair (BER) pathway.[1][7] It is plausible that a DNA glycosylase recognizes and excises the dHE-A adduct, creating an apurinic/apyrimidinic (AP) site, which is then further processed by enzymes like AP endonuclease (APE1).[7][8]

A key downstream effector in the DDR is the tumor suppressor protein p53.[9] Activated by ATM and ATR, p53 can orchestrate either cell cycle arrest to allow for DNA repair or, if the damage is too severe, initiate apoptosis.[5][10]

Induction of Apoptosis

Should the DNA damage induced by dHE-A be irreparable, the cell may be directed towards programmed cell death, or apoptosis. Purine nucleoside analogs are well-documented inducers of apoptosis.[9][11] The related compound, N6-(2-hydroxyethyl)adenosine (HEA), has been shown to induce caspase-dependent apoptosis in gastric carcinoma cells.[12] This process involves both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[12]

HEA treatment leads to an increase in the expression of p53, the pro-apoptotic protein Bax, and the cleavage of caspases-3, -8, and -9, while decreasing the expression of the anti-apoptotic protein Bcl-2.[12] Furthermore, deoxyadenosine analogs can directly impact mitochondrial integrity, leading to the release of cytochrome c, a critical step in the formation of the apoptosome and activation of the caspase cascade.[11][13]

Cell Cycle Arrest

To prevent the propagation of damaged DNA, the cell cycle is halted at specific checkpoints. Deoxyadenosine analogs are known to cause an accumulation of cells in the S phase or at the G1/S boundary.[3][7] This arrest is often mediated by the p53-dependent induction of cyclin-dependent kinase inhibitors, such as p21. However, in some cancer cell lines, resistance to these analogs has been linked to a lack of p21 induction despite p53 activation.[14] The related ribose nucleoside, HEA, has been shown to inhibit the NF-κB and TGF-β/Smad signaling pathways, both of which can influence cell proliferation and survival.[15]

Experimental Protocols for the Researcher

To facilitate further research into the cellular effects of dHE-A, this section provides detailed, step-by-step protocols for key experimental techniques.

Cell Culture and Treatment

-

Cell Seeding: Plate cells (e.g., human cancer cell lines like HepG2 or normal fibroblast lines) in appropriate culture vessels and medium. Allow cells to adhere and reach 50-60% confluency.

-

dHE-A Preparation: Prepare a stock solution of dHE-A in a suitable solvent (e.g., sterile DMSO or PBS). Further dilute the stock solution in culture medium to achieve the desired final concentrations.

-

Treatment: Replace the existing medium with the dHE-A-containing medium. Include a vehicle control (medium with the same concentration of solvent used for the dHE-A stock).

-

Incubation: Incubate the cells for the desired time points (e.g., 24, 48, 72 hours) at 37°C in a 5% CO₂ incubator.

Western Blotting for DDR and Apoptosis Markers

This protocol is for the detection of total and phosphorylated proteins involved in the DNA damage response and apoptosis.

-

Cell Lysis:

-

Wash treated cells with ice-cold PBS.

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.[16]

-

Scrape the cells and collect the lysate.

-

Centrifuge to pellet cell debris and collect the supernatant.

-

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5 minutes.

-

SDS-PAGE: Separate the protein samples on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[17][18]

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., phospho-ATM, phospho-p53, total p53, cleaved Caspase-3, Bcl-2, Bax, and a loading control like GAPDH or β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[2]

Cell Cycle Analysis by Flow Cytometry

This protocol allows for the quantification of cells in different phases of the cell cycle.

-

Cell Harvesting: Harvest both adherent and floating cells from the treatment groups.

-

Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol while vortexing gently. Store at 4°C for at least 30 minutes.[19]

-

Staining:

-

Data Acquisition: Analyze the samples on a flow cytometer, exciting the PI with a 488 nm laser and collecting the fluorescence emission.

-

Analysis: Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to deconvolute the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases.[19]

Immunofluorescence for γH2AX Foci

This technique visualizes DNA double-strand breaks, a hallmark of the DNA damage response.

-

Cell Culture: Grow and treat cells on glass coverslips.

-

Fixation and Permeabilization:

-

Blocking: Block with 3% BSA in PBS for 1 hour.[20]

-

Antibody Staining:

-

Counterstaining and Mounting:

-

Wash with PBS.

-

Stain the nuclei with DAPI.[20]

-

Mount the coverslips onto microscope slides with an anti-fade mounting medium.

-

-

Imaging and Analysis: Acquire images using a fluorescence microscope and quantify the number of γH2AX foci per nucleus using image analysis software like ImageJ.[20]

Quantitative Insights

While data specifically for 2'-Deoxy-N6-(2-hydroxyethyl)adenosine is still emerging, studies on the related ribose nucleoside, N6-(2-hydroxyethyl)adenosine (HEA), provide valuable quantitative context for its potential biological activity.

Table 1: Cytotoxicity of N6-(2-hydroxyethyl)adenosine (HEA) in Gastric Cancer Cell Lines

| Cell Line | IC50 (µM) after 48h | Reference |

|---|---|---|

| SGC-7901 | 86.66 | [12][13] |

Table 2: Apoptosis Induction by HEA in SGC-7901 Cells after 48h Treatment

| HEA Concentration (µM) | Total Apoptotic Cells (%) | Reference |

|---|---|---|

| 0 (Control) | 5.22 ± 0.07 | [13] |

| 50 | 7.17 ± 0.20 | [13] |

| 100 | 19.58 ± 0.79 | [13] |

| 150 | 82.51 ± 6.09 |[13] |

Future Directions and Therapeutic Potential

The study of 2'-Deoxy-N6-(2-hydroxyethyl)adenosine is at the intersection of toxicology and oncology. As a biomarker, its quantification in tissues could provide a more accurate assessment of ethylene oxide exposure and associated cancer risk.[3] Furthermore, understanding how this adduct is processed by DNA repair pathways and how it triggers cell death could unveil novel therapeutic strategies. Many nucleoside analogs are potent anti-cancer drugs, and the unique properties of dHE-A might be harnessed for therapeutic benefit.[11] Future research should focus on elucidating the specific DNA repair enzymes that recognize dHE-A, definitively identifying the signaling cascades it activates, and evaluating its efficacy in preclinical cancer models.

References

-

Genini D, Adachi S, Chao Q, et al. Deoxyadenosine analogs induce programmed cell death in chronic lymphocytic leukemia cells by damaging the DNA and by directly affecting the mitochondria. Blood. 2000;96(10):3537-3543. [Link]

-

Kurokawa Y, Harada S, Takeda M, et al. Mutagenic properties of 2-amino-N6-hydroxyadenine in Salmonella and in Chinese hamster lung cells in culture. Mutat Res. 1985;144(2):65-70. [Link]

-

Galmarini CM, Jordheim L, Dumontet C. Effects of 2-chloro-2'-deoxyadenosine on the cell cycle in the human leukemia EHEB cell line. Leuk Lymphoma. 2004;45(10):2085-2090. [Link]

-

Wang Y, Wang Y, Zhang Y, et al. N6-(2-hydroxyethyl)-Adenosine Induces Apoptosis via ER Stress and Autophagy of Gastric Carcinoma Cells In Vitro and In Vivo. Int J Mol Sci. 2020;21(16):5815. [Link]

-

Offer S, Erez R, Zurer I, et al. The role of p53 in base excision repair following genotoxic stress. Oncogene. 2004;23(2):331-339. [Link]

-

CRPR. Gamma-H2AX protocol (optimized for VH10-cells). Accessed February 19, 2026. [Link]

-

Rusyn I, Asakura S, Li Y, et al. Effects of ethylene oxide and ethylene inhalation on DNA adducts, apurinic/apyrimidinic sites and expression of base excision DNA repair genes in rat brain, spleen, and liver. DNA Repair (Amst). 2005;4(11):1297-1306. [Link]

-

Zhang F, Lu C, Pottenger LH, et al. LC-MS/MS simultaneous quantitation of 2-hydroxyethylated, oxidative, and unmodified DNA nucleosides in DNA isolated from tissues of mice after exposure to ethylene oxide. J Chromatogr B Analyt Technol Biomed Life Sci. 2015;975:68-76. [Link]

-

Major J, Jakab M, Tompa A. Genotoxicological investigation of hospital nurses occupationally exposed to ethylene-oxide: I. Chromosome aberrations, sister-chromatid exchanges, cell cycle kinetics, and UV-induced DNA synthesis in peripheral blood lymphocytes. Mutat Res. 1996;360(2):101-112. [Link]

-

ResearchGate. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software. Published December 20, 2025. [Link]

-

Snedeker SM. Systematic review of the scientific evidence on ethylene oxide as a human carcinogen. Regul Toxicol Pharmacol. 2022;133:105190. [Link]

-

ResearchGate. Effects of ethylene oxide and ethylene inhalation on DNA adducts, apurinic/apyrimidinic sites and expression of base excision DNA repair genes in rat brain, spleen, and liver. Published August 7, 2025. [Link]

-

UT Health San Antonio. Cell Cycle Protocol - Flow Cytometry. Accessed February 19, 2026. [Link]

-

Wang Y, Wang Y, Zhang Y, et al. N6-(2-hydroxyethyl)-Adenosine Induces Apoptosis via ER Stress and Autophagy of Gastric Carcinoma Cells In Vitro and In Vivo. Int J Mol Sci. 2020;21(16):5815. [Link]

-

ResearchGate. LC–MS/MS simultaneous quantitation of 2-hydroxyethylated, oxidative, and unmodified DNA nucleosides in DNA isolated from tissues of mice after exposure to ethylene oxide. Published August 9, 2025. [Link]

-

Farmer PB, Kaur B, Roach J, et al. Mutagenicity of DNA adducts derived from ethylene oxide exposure in the pSP189 shuttle vector replicated in human Ad293 cells. Mutat Res. 2009;678(1):50-56. [Link]

-

Weitner T, Pjevac P, Kneissl D, et al. p53 triggers mitochondrial apoptosis following DNA damage-dependent replication stress by the hepatotoxin methyleugenol. Cell Death Dis. 2022;13(11):1001. [Link]

-

Swenberg JA, La D, Scheller N, et al. DNA adducts: effects of low exposure to ethylene oxide, vinyl chloride and butadiene. Mutat Res. 2000;464(1):77-85. [Link]

-

Farmer PB, Kaur B, Roach J, et al. Mutagenicity of DNA adducts derived from ethylene oxide exposure in the pSP189 shuttle vector replicated in human Ad293 cells. Mutat Res. 2009;678(1):50-56. [Link]

-

Lee Y, Lee YS, Kim Y. Role of p53 in sensing oxidative DNA damage in response to reactive oxygen species-generating agents. Cancer Res. 2004;64(17):5895-5899. [Link]

-

Hales BF, Bérubé D, Cirtiu CM, et al. The Roles of P53 and Its Family Proteins, P63 and P73, in the DNA Damage Stress Response in Organogenesis-Stage Mouse Embryos. Toxicol Sci. 2011;119(2):235-246. [Link]

-

Bio-Techne. Tips to Optimize your Western Blot for Phosphorylated Protein Detection. Accessed February 19, 2026. [Link]

-

Wang Y, Wang Y, Zhang Y, et al. N6-(2-hydroxyethyl)-Adenosine Induces Apoptosis via ER Stress and Autophagy of Gastric Carcinoma Cells In Vitro and In Vivo. Int J Mol Sci. 2020;21(16):5815. [Link]

-

Zheng R, Zhu R, Li X, et al. N6-(2-Hydroxyethyl) Adenosine From Cordyceps cicadae Ameliorates Renal Interstitial Fibrosis and Prevents Inflammation via TGF-β1/Smad and NF-κB Signaling Pathway. Front Physiol. 2018;9:1229. [Link]

-

Zheng R, Zhu R, Li X, et al. N6-(2-Hydroxyethyl) Adenosine From Cordyceps cicadae Ameliorates Renal Interstitial Fibrosis and Prevents Inflammation via TGF-β1/Smad and NF-κB Signaling Pathway. Front Physiol. 2018;9:1229. [Link]

-

Zhang X, Zhao B-S, He C. N6-Methyladenosine, DNA Repair, and Genome Stability. Front Genet. 2021;12:663219. [Link]

-

Bio-Rad. Best Practice for Western Blot Detection of Phosphorylation Events. Accessed February 19, 2026. [Link]

-

FUJIFILM Wako. Western Blot Analysis of Phosphorylated Proteins. Accessed February 19, 2026. [Link]

-

Hiefner J, Bunders MJ, Worthmann A. A liquid chromatography-tandem mass spectrometry based method for the quantification of adenosine nucleotides and NAD precursors and products in various biological samples. Front Mol Biosci. 2023;10:1240409. [Link]

-

Wang Y, Wang Y, Zhang Y, et al. N6-(2-hydroxyethyl)-Adenosine Induces Apoptosis via ER Stress and Autophagy of Gastric Carcinoma Cells In Vitro and In Vivo. Int J Mol Sci. 2020;21(16):5815. [Link]

-

U.S. Department of Commerce. LC-MS/MS Measurement of Nanomaterial Induced Genotoxicity in Isolated DNA. Published November 20, 2015. [Link]

-

Opeyemi J, Joshua O, Olumide A, et al. N6-(2-hydroxyethyl)-adenosine from Cordyceps cicadae attenuates hydrogen peroxide induced oxidative toxicity in PC12 cells. Metab Brain Dis. 2019;34(5):1325-1334. [Link]

-

REPAIRtoire. DNA damage. Accessed February 19, 2026. [Link]

-

Stanton JP, Kording K, O'Donnell C. The DNA modification N6-methyl-2'-deoxyadenosine (m6dA) drives activity-induced gene expression and is required for fear extinction. Nat Neurosci. 2020;23(6):700-712. [Link]

Sources

- 1. integral-corp.com [integral-corp.com]

- 2. Mutagenicity of DNA adducts derived from ethylene oxide exposure in the pSP189 shuttle vector replicated in human Ad293 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. LC-MS/MS simultaneous quantitation of 2-hydroxyethylated, oxidative, and unmodified DNA nucleosides in DNA isolated from tissues of mice after exposure to ethylene oxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scholars.mssm.edu [scholars.mssm.edu]

- 5. weizmann.elsevierpure.com [weizmann.elsevierpure.com]

- 6. Frontiers | A liquid chromatography-tandem mass spectrometry based method for the quantification of adenosine nucleotides and NAD precursors and products in various biological samples [frontiersin.org]

- 7. Effects of ethylene oxide and ethylene inhalation on DNA adducts, apurinic/apyrimidinic sites and expression of base excision DNA repair genes in rat brain, spleen, and liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. p53 triggers mitochondrial apoptosis following DNA damage-dependent replication stress by the hepatotoxin methyleugenol - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Role of p53 in sensing oxidative DNA damage in response to reactive oxygen species-generating agents - PubMed [pubmed.ncbi.nlm.nih.gov]